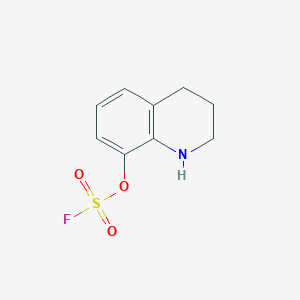

![molecular formula C19H13FN4O4 B2770174 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1903165-11-6](/img/structure/B2770174.png)

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

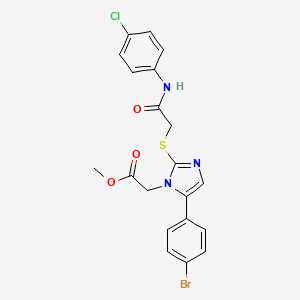

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H13FN4O4 and its molecular weight is 380.335. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor Development

Compounds structurally related to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and studied for their potential as highly sensitive and selective chemosensors. For example, a study highlighted a chemosensor based on a coumarin fluorophore that exhibited an "on-off-on" fluorescence response towards Cu2+ and H2PO4−, demonstrating its utility in detecting these ions with high sensitivity and selectivity (Meng et al., 2018).

Anticholinesterase Activity

Another area of research involves evaluating compounds for their anticholinesterase activity, which is relevant in the context of Alzheimer's disease and other neurodegenerative conditions. A study synthesized and tested a series of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), finding significant activity and highlighting the potential of these compounds in therapeutic applications (Ghanei-Nasab et al., 2016).

Antimicrobial Properties

Research has also been directed towards evaluating the antimicrobial properties of compounds with structural similarities. For instance, the synthesis and biological evaluation of new fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety demonstrated promising antimicrobial activities, offering insights into their potential use in fighting microbial infections (Bawazir & Abdel-Rahman, 2018).

Exploring Novel Therapeutic Targets

Furthermore, compounds within this chemical family have been synthesized and evaluated for their potential in addressing various therapeutic targets, including Alzheimer's disease. For example, novel chromenones linked to the 1,2,3-triazole ring system were investigated for their anti-ChE activity, with certain compounds showing promising results in inhibiting acetylcholinesterase, indicating potential applications in Alzheimer's disease therapy (Saeedi et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the active sites of these enzymes, preventing them from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can enhance neural communication and potentially improve memory and learning .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance signal transmission at cholinergic synapses, which are involved in numerous cognitive functions .

Pharmacokinetics

The compound’s interaction with ache and buche suggests it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels. This can enhance neural communication, potentially improving memory and learning. The exact molecular and cellular effects of this compound’s action are still under investigation .

Properties

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O4/c20-12-5-6-15-13(10-12)18(26)24(23-22-15)8-7-21-17(25)14-9-11-3-1-2-4-16(11)28-19(14)27/h1-6,9-10H,7-8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYZEJJVPLVDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)

![(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2770092.png)

![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B2770101.png)

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)

![2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2770106.png)

![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)

![N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770113.png)